N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Description
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a piperazine ring, and a triazole ring, making it a versatile molecule for chemical synthesis and biological research.
Properties
IUPAC Name |
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3S/c1-20-12-17-19-15(20)21-7-9-22(10-8-21)16(24)18-13-3-2-6-23(11-13)27(25,26)14-4-5-14/h12-14H,2-11H2,1H3,(H,18,24)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDUQHUNLBAHOT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCN(CC2)C(=O)NC3CCCN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1N2CCN(CC2)C(=O)N[C@@H]3CCCN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
Formation of the Piperazine Ring: This can be synthesized through nucleophilic substitution reactions.
Attachment of the Triazole Ring: This step may involve click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling: The final step involves coupling the piperidine, piperazine, and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May result in the formation of amines or alcohols.
Substitution: Can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Disrupt Cellular Processes: Affect cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
